molecular formula C22H26O12 B569115 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside CAS No. 426821-85-4

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside

Cat. No.: B569115
CAS No.: 426821-85-4
M. Wt: 482.438
InChI Key: IXDFDPOPSXBXHH-QKYBYQKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is an organic compound known for its utility in life sciences research. It is a phenolic glycoside, which means it contains a phenol group bonded to a sugar molecule. This compound is often used in scientific studies due to its unique chemical properties and potential biological activities .

Mechanism of Action

Target of Action

The primary targets of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside are currently unknown

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside typically involves the glycosylation of 4-Hydroxy-3-methoxyphenol with a suitable glucosyl donor under controlled conditions. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced .

Scientific Research Applications

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-methoxyphenol 1-O-(6-O-syringoyl)glucoside is unique due to its specific substitution pattern on the phenolic ring and the presence of the syringoyl group. This structural uniqueness contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3/t16-,18-,19+,20-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDFDPOPSXBXHH-QKYBYQKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C=C3)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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